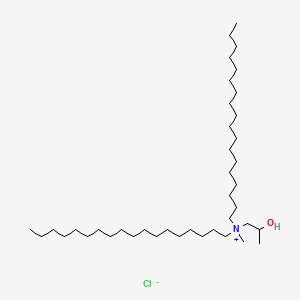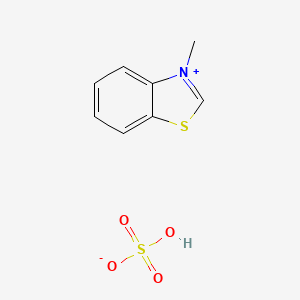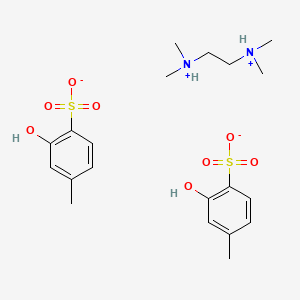
N,N,N',N'-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) is a chemical compound known for its unique properties and applications in various fields. This compound is a derivative of N,N,N’,N’-Tetramethylethylenediamine, which is a bidentate tertiary amine with good solvating properties and is commonly used as a ligand in organolithium chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) typically involves the reaction of N,N,N’,N’-Tetramethylethylenediamine with m-cresol-6-sulphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of N,N,N’,N’-Tetramethylethylenediamine: This is synthesized by reacting ethylenediamine with methyl iodide, followed by treatment with a base such as sodium hydroxide to obtain the free amine.
Reaction with m-cresol-6-sulphonic acid: The prepared N,N,N’,N’-Tetramethylethylenediamine is then reacted with m-cresol-6-sulphonic acid under controlled temperature and pH conditions to form the bis(m-cresol-6-sulphonate) salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulphonate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions are often conducted in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.
Substitution: Substituted products where the sulphonate groups are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and catalysis.
Biology: Employed in electrophoresis for the separation of proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the synthesis of polymers and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) involves its ability to act as a ligand and form complexes with metal ions. This property is crucial in catalysis and organometallic chemistry, where the compound facilitates various chemical reactions by stabilizing reactive intermediates . The molecular targets and pathways involved include the coordination of the amine groups with metal centers, leading to the formation of stable complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A bidentate tertiary amine used as a ligand in organolithium chemistry.
N,N-Dimethylethylenediamine: A related compound with similar properties but different reactivity and applications.
Ethylenediamine: The parent compound from which N,N,N’,N’-Tetramethylethylenediamine is derived.
Uniqueness
N,N,N’,N’-Tetramethylethylenediammonium bis(m-cresol-6-sulphonate) is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions makes it particularly valuable in catalysis and industrial processes.
Eigenschaften
CAS-Nummer |
79093-72-4 |
|---|---|
Molekularformel |
C20H32N2O8S2 |
Molekulargewicht |
492.6 g/mol |
IUPAC-Name |
2-(dimethylazaniumyl)ethyl-dimethylazanium;2-hydroxy-4-methylbenzenesulfonate |
InChI |
InChI=1S/2C7H8O4S.C6H16N2/c2*1-5-2-3-7(6(8)4-5)12(9,10)11;1-7(2)5-6-8(3)4/h2*2-4,8H,1H3,(H,9,10,11);5-6H2,1-4H3 |
InChI-Schlüssel |
VUXWDSNOIHYPMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)[O-])O.CC1=CC(=C(C=C1)S(=O)(=O)[O-])O.C[NH+](C)CC[NH+](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


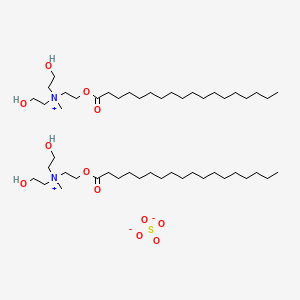
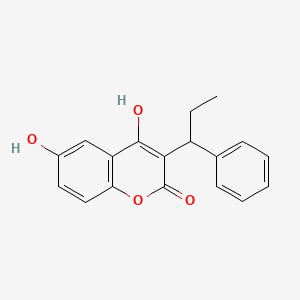
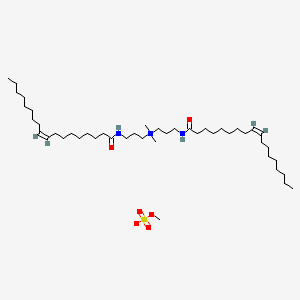
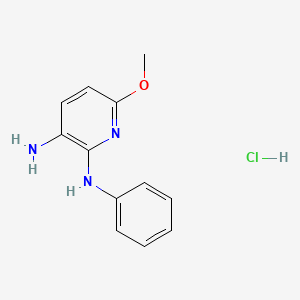
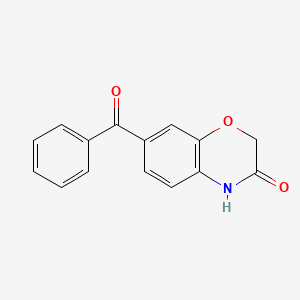
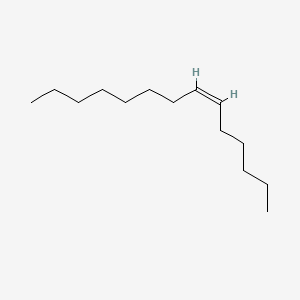
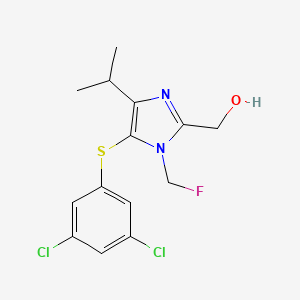


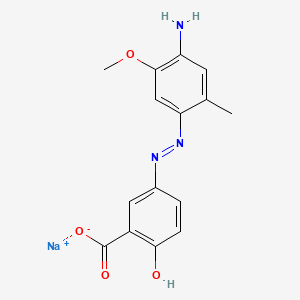
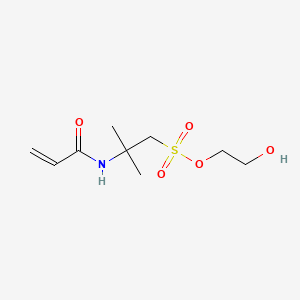
![1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene](/img/structure/B12685985.png)
